Cas no 864054-93-3 ((5-fluoro-2-methylphenyl)(4-methyl-1-piperazinyl)-Methanone)

5-Fluoro-2-methylphenyl)(4-methyl-1-piperazinyl)-methanone is a fluorinated aromatic ketone derivative featuring a piperazine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which may facilitate interactions with biological targets. The presence of a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring enhances its potential for metabolic stability and selective binding. The 4-methylpiperazine group contributes to improved solubility and pharmacokinetic properties. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of CNS-active agents or receptor modulators. Its well-defined structure allows for precise modifications in drug discovery applications.
(5-fluoro-2-methylphenyl)(4-methyl-1-piperazinyl)-Methanone structure
864054-93-3 structure
Product Name:(5-fluoro-2-methylphenyl)(4-methyl-1-piperazinyl)-Methanone
CAS No:864054-93-3
MF:C13H17FN2O
MW:236.285286664963
CID:1119497
PubChem ID:60706432
Update Time:2025-06-07

(5-fluoro-2-methylphenyl)(4-methyl-1-piperazinyl)-Methanone Chemical and Physical Properties

Names and Identifiers

    • (5-fluoro-2-methylphenyl)(4-methyl-1-piperazinyl)-Methanone
    • AKOS009103412
    • 864054-93-3
    • SCHEMBL4163152
    • E91910
    • (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone
    • MFCD20044469
    • Inchi: 1S/C13H17FN2O/c1-10-3-4-11(14)9-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
    • InChI Key: ODRRTICFMINBLC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C)=C(C=1)C(N1CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 236.13249133g/mol
  • Monoisotopic Mass: 236.13249133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 23.6Ų

(5-fluoro-2-methylphenyl)(4-methyl-1-piperazinyl)-Methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022K3G-1g
(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone
864054-93-3 95%
1g
$224.00 2025-02-13
Aaron
AR022K3G-5g
(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone
864054-93-3 95%
5g
$670.00 2025-02-13
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